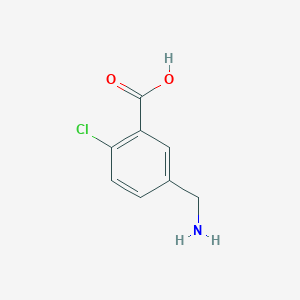

5-(Aminomethyl)-2-chlorobenzoic acid

Description

Contextualization within Benzoic Acid Chemistry and Aminomethyl Compounds

5-(Aminomethyl)-2-chlorobenzoic acid is a distinct organic compound that belongs to two significant classes of chemical structures: benzoic acids and aminomethyl compounds. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental components in organic chemistry, characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH). The reactivity of the aromatic ring and the carboxylic acid function allows for a vast array of chemical modifications.

The subject compound is specifically a disubstituted benzoic acid, featuring a chlorine atom and an aminomethyl group (-CH₂NH₂) attached to the benzene ring. The aminomethyl group provides a primary amine function separated from the aromatic ring by a methylene (B1212753) (-CH₂-) linker. This structural feature differentiates it from its isomer, 5-amino-2-chlorobenzoic acid, where the amino group is directly attached to the ring. This seemingly small difference significantly influences the molecule's spatial arrangement, flexibility, and reactivity, making it a unique building block.

Significance as a Research Scaffold and Versatile Building Block

In the fields of synthetic chemistry, particularly medicinal chemistry and materials science, the concept of a "scaffold" is crucial. A scaffold is a core molecular framework upon which other chemical groups can be systematically attached to create a library of new compounds with diverse properties. This compound is recognized as a versatile small molecule scaffold cymitquimica.com. Its utility stems from its bifunctional nature, possessing both an acidic carboxyl group and a basic amino group.

These two functional groups can undergo a wide range of chemical reactions independently, allowing for the controlled, stepwise construction of more complex molecules. For instance, the carboxylic acid can form esters and amides, while the amine can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. This dual reactivity makes it an invaluable starting material, or "building block," for creating larger, more elaborate molecular architectures designed for specific functions, such as interacting with biological targets or forming novel polymers. The use of amino acid-based structures as hubs for constructing multifunctional molecules is a well-established strategy in chemical design mdpi.com.

Chemical and Physical Properties

The specific properties of this compound are cataloged in chemical databases.

| Property | Value | Source |

| CAS Number | 90434-27-8 | bldpharm.comchemsrc.com |

| Molecular Formula | C₈H₈ClNO₂ | bldpharm.com |

| Molecular Weight | 185.61 g/mol | bldpharm.com |

| SMILES Code | O=C(O)C1=CC(CN)=CC=C1Cl | bldpharm.com |

| MDL Number | MFCD18884019 | bldpharm.com |

Note: Detailed physical properties such as melting and boiling points for this compound are not widely reported in the surveyed literature. However, its structural isomer, 5-Amino-2-chlorobenzoic acid (CAS 89-54-3), has a reported melting point in the range of 184-188 °C. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively published, its synthesis can be inferred from established organic chemistry methods used for analogous compounds. A plausible strategy would involve the chemical modification of a related benzoic acid derivative.

One common approach for introducing an aminomethyl group is through the reduction of a nitrile or an amide. For example, a synthetic route could begin with 2-chloro-5-cyanobenzoic acid, where the cyano group (-CN) is reduced to an aminomethyl group (-CH₂NH₂) using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Alternatively, a route analogous to the synthesis of 5-(aminomethyl)-2-fluorobenzoic acid could be employed evitachem.com. This might start from 2-chloro-5-(bromomethyl)benzoic acid, followed by a Gabriel synthesis or another amination procedure to convert the bromomethyl group into the desired aminomethyl group evitachem.com. Another potential precursor is 2-chloro-5-nitrobenzoic acid, which can be reduced to 5-amino-2-chlorobenzoic acid using reagents like zinc dust in acetic acid or hydrogen gas with a Raney nickel catalyst. prepchem.comchemicalbook.com The resulting amino group could then, in principle, be further modified, although converting a direct amino group to an aminomethyl group would require multiple steps.

Characterization of the final product would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbon atoms. Mass spectrometry would verify the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is governed by its three key structural components: the carboxylic acid group, the aminomethyl group, and the chlorinated benzene ring.

Carboxylic Acid Group: This group is acidic and readily participates in reactions such as esterification with alcohols and amidation with amines. The latter is particularly useful for linking the scaffold to other amino acids or peptide fragments.

Aminomethyl Group: The primary amine is basic and nucleophilic. It can be acylated by reacting with acyl chlorides or anhydrides to form amides, alkylated with alkyl halides, or used as a nucleophile in ring-forming reactions to create heterocyclic systems. This functional group is crucial for building out molecular complexity from the scaffold.

Chlorinated Benzene Ring: The chlorine atom and the other substituents influence the electron density of the aromatic ring, directing the position of any further electrophilic aromatic substitution reactions. The chlorine atom itself can potentially be replaced via nucleophilic aromatic substitution under specific, often harsh, conditions.

The dual functionality of this compound allows for the synthesis of a wide array of derivatives. For example, the related compound 2-Amino-5-chlorobenzoic acid is used as a reagent in the preparation of potent benzothiazole (B30560) hydrazone inhibitors and in the synthesis of quinazolinones, which are important heterocyclic structures in medicinal chemistry. chemicalbook.commallakchemicals.com It is logical to infer that this compound can be used in a similar fashion to create analogous, but structurally distinct, series of compounds for chemical and biological screening.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of this compound in research is as a structural scaffold in medicinal chemistry. The rigid, substituted phenyl ring provides a well-defined three-dimensional core, while the reactive "arms"—the carboxylic acid and aminomethyl groups—allow for the attachment of various pharmacophores (the parts of a molecule responsible for biological activity).

This scaffold can be used to synthesize libraries of compounds for screening against various diseases. For instance, the related isomer 2-Amino-5-chlorobenzoic acid is used in the preparation of disease-modifying antirheumatic drugs (DMARDs) mallakchemicals.comcymitquimica.com. The aminomethyl group in the target compound offers a more flexible linker than the direct amino group of its isomer, which can be advantageous for optimizing how a potential drug molecule fits into the binding site of a target protein.

Role in Materials Science and Other Chemical Disciplines

While the predominant focus of research involving this compound is in the life sciences, its bifunctional nature also gives it potential utility in materials science. Molecules containing both an acidic and a basic group can act as monomers for the synthesis of specialized polyamides or other condensation polymers. These polymers could possess unique properties, such as enhanced thermal stability or specific surface adhesion characteristics, due to the presence of the chloro-substituted aromatic ring.

Furthermore, its isomer, 2-Amino-5-chlorobenzoic acid, serves as an intermediate in the production of dyes. mallakchemicals.comanshulchemicals.com This suggests that this compound could also be investigated as a precursor for novel dyes or functional pigments, although this application is not as prominently documented in current literature.

Properties

IUPAC Name |

5-(aminomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQKOOJYQYRSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289304 | |

| Record name | 5-(Aminomethyl)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-27-8 | |

| Record name | 5-(Aminomethyl)-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90434-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminomethyl 2 Chlorobenzoic Acid and Its Derivatives

Established Synthetic Routes to Substituted Benzoic Acids with Aminomethyl Groups

Traditional synthetic strategies for producing aminomethyl-substituted benzoic acids often rely on multi-step sequences involving the transformation of existing functional groups on a pre-functionalized benzene (B151609) ring. These methods are foundational and widely documented in chemical literature.

Amidation and Subsequent Reduction Strategies

A common and reliable method to introduce the aminomethyl group involves the reduction of a nitrogen-containing functional group at the appropriate carbon position. This typically begins with a benzoic acid derivative that already contains a precursor group, such as a nitrile, an oxime, or an amide.

One prominent pathway starts with a formyl-substituted benzoic acid ester, such as methyl 4-formylbenzoate. This aldehyde can be reacted with hydroxylamine (B1172632) to form an oxime. The subsequent catalytic reduction of the oxime, often using hydrogen gas in the presence of a catalyst like palladium or nickel and a base, yields the aminomethyl group. google.com This method is advantageous as it can produce high yields, with one process reporting a 93.5% yield for 4-aminomethylbenzoic acid after purification. google.com

Another approach is reductive amination, which directly converts an aldehyde to an amine in a single conceptual step. For instance, the synthesis of the related 5-(aminomethyl)-2-fluorobenzoic acid has been achieved by reacting methyl 5-formyl-2-fluorobenzoate with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride. evitachem.com This is followed by the hydrolysis of the methyl ester to afford the final benzoic acid. evitachem.com This strategy offers excellent regioselectivity and has demonstrated moderate yields of 65-70%. evitachem.com

Table 1: Examples of Amidation and Reduction Strategies

| Starting Material | Key Steps | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 4-formylbenzoate | Oximation, Catalytic Reduction | H₂ / Ni or Pd | 4-Aminomethylbenzoic acid | 93.5 | google.com |

| Methyl 5-formyl-2-fluorobenzoate | Reductive Amination, Ester Hydrolysis | Sodium cyanoborohydride | 5-(Aminomethyl)-2-fluorobenzoic acid | 65-70 | evitachem.com |

Regioselective Functionalization Approaches

Achieving the specific 2,5-substitution pattern of the target molecule requires careful control over the regioselectivity of the reactions. The electronic properties of the substituents on the benzoic acid ring guide the position of incoming groups. In a 2-chlorobenzoic acid scaffold, the carboxyl group is a meta-director, while the chloro group is an ortho-, para-director. This interplay can be exploited to introduce a third group at the C5 position.

For example, starting with 2-chlorobenzoic acid, nitration typically yields 2-chloro-5-nitrobenzoic acid as a major product because the C5 position is para to the activating chloro group and meta to the deactivating carboxyl group. This nitro-substituted intermediate is a crucial precursor for the synthesis of 5-amino and, subsequently, 5-(aminomethyl)-2-chlorobenzoic acid. prepchem.com The design of 2,5-substituted benzoic acid scaffolds is a recognized strategy in developing molecules that can bind to specific biological targets, where the carboxylic acid group often acts as a key anchoring point. nih.gov

Cyclization and Oxidation Steps from Precursors

An elegant, though often more complex, strategy involves the construction and subsequent cleavage of a heterocyclic ring fused to the benzene core. This approach can build the desired substitution pattern into a more rigid cyclic system before a final oxidative step reveals the target benzoic acid.

One such method, applied in the synthesis of the analogous 5-(aminomethyl)-2-fluorobenzoic acid, starts with 4-fluoroaniline. evitachem.com Through a controlled condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine hydrochloride, an isatin (B1672199) intermediate is formed. This cyclization occurs under strongly acidic conditions. evitachem.com The final aminobenzoic acid scaffold is then generated through an oxidative cleavage of the isatin ring using hydrogen peroxide in an alkaline environment, which installs the carboxylic acid functionality while keeping the other substituents intact. evitachem.com This pathway highlights how complex ring systems can serve as effective precursors for highly substituted aromatic compounds.

Direct Amination Processes

Direct amination involves the introduction of a nitrogen-containing group onto the aromatic ring. While direct C-H amination is an advanced topic, classical methods often involve the reduction of a nitro group, which is introduced via electrophilic aromatic substitution. The synthesis of 5-amino-2-chlorobenzoic acid, a direct precursor to the target molecule, is readily achieved by the reduction of 2-chloro-5-nitrobenzoic acid. prepchem.com This reduction can be carried out using various reagents, including zinc dust in acetic acid, which can produce yields of around 92%. prepchem.com Another common method for this transformation is catalytic hydrogenation using catalysts like Raney Nickel. chemicalbook.com

Advanced Synthetic Techniques and Principles

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, has revolutionized the construction of complex aromatic molecules.

Transition Metal-Catalyzed Syntheses

Transition metals such as copper, palladium, and ruthenium are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds, which are essential for synthesizing substituted benzoic acids. mdpi.comnih.gov

A significant application is the copper-catalyzed Ullmann condensation, which is used for C-N cross-coupling. This reaction has been developed for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives, producing a wide range of N-aryl anthranilic acid derivatives in yields up to 99%. nih.govsigmaaldrich.com The method is chemo- and regioselective and notably eliminates the need to protect the carboxylic acid group during the reaction. nih.govresearchgate.net This approach is effective with both electron-rich and electron-deficient aryl chlorides and anilines. nih.gov

Table 2: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with Aniline Derivatives nih.govresearchgate.net

| Aniline Derivative | Catalyst System | Product (N-Aryl Anthranilic Acid) | Yield (%) |

|---|---|---|---|

| Aniline | Cu₂O, Cu, K₂CO₃ | N-Phenylanthranilic acid | 99 |

| 4-Methoxyaniline | Cu₂O, Cu, K₂CO₃ | N-(4-Methoxyphenyl)anthranilic acid | 94 |

| 2,6-Dimethylaniline | Cu₂O, Cu, K₂CO₃ | N-(2,6-Dimethylphenyl)anthranilic acid | 65 |

| 2-tert-Butylaniline | CuI, K₂CO₃ | N-(2-tert-Butylphenyl)anthranilic acid | 72 |

Furthermore, ruthenium-catalyzed reactions have been developed for the regiospecific C-H functionalization of benzoic acids. For example, a carboxylate-directed ortho-C-H allylation allows for the introduction of an allyl group specifically at the position adjacent to the carboxylic acid. nih.gov While not directly forming the aminomethyl group, this type of C-H activation demonstrates the power of transition metals to selectively functionalize specific positions on the benzoic acid ring, opening up new pathways to complex derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also indispensable tools for modifying aryl halides, providing versatile methods for creating the carbon framework of complex benzoic acid derivatives. mdpi.com

One-Pot and Multicomponent Reaction Protocols

Benzoic acid and its derivatives are valuable substrates in multicomponent reactions, often serving as a key building block for the synthesis of various benzo-fused heterocycles like isoindolinones. nih.gov A general approach involves reacting a benzoic acid derivative, an amine, and a third component that provides the remaining atoms needed for the cyclic structure. nih.gov For instance, a one-pot, two-stage protocol has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from various carboxylic acids, including functionalized benzoic acids. acs.org Similarly, one-pot procedures have been reported for the synthesis of 2-(1-acyloxypentyl) benzoic acids researchgate.net and for creating 2,3-benzodiazepines from carboxylic acids, 1-arylpropan-2-ones, and hydrazine. rsc.org

While a specific MCR for the direct synthesis of this compound is not prominently detailed, the established reactivity of benzoic acids in such protocols provides a clear framework. A hypothetical MCR could involve the reaction of a suitably protected 2-chlorobenzoic acid derivative with formaldehyde (B43269) and an amine source, leading to the desired aminomethyl group in a single, efficient step. The inherent advantages of MCRs, such as atom economy and step efficiency, make them a compelling alternative to traditional multi-step syntheses. nih.govnih.gov

Green Chemistry Approaches in Synthesis

Green chemistry provides a framework for designing chemical processes that are safer, more sustainable, and environmentally friendly. instituteofsustainabilitystudies.com The application of these principles in pharmaceutical synthesis is crucial for reducing waste, enhancing energy efficiency, and minimizing the use of hazardous substances. mdpi.comjddhs.com

Waste Minimization and Atom Economy Maximization

A core principle of green chemistry is the prevention of waste, which is intrinsically linked to the concept of atom economy. instituteofsustainabilitystudies.com Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comjk-sci.com Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste compared to substitution or elimination reactions, where byproducts are unavoidable. jk-sci.commonash.edu

For example, the traditional Béchamp reduction of a nitro group to an amine using iron and acid has a very low atom economy. In contrast, catalytic hydrogenation offers a significantly greener alternative with a much higher atom economy, as the only byproduct is water. jocpr.com The synthesis of complex molecules like pharmaceuticals can generate substantial waste, often 5-100 times the weight of the product, making atom economy a critical consideration. ispe.org

Strategies to maximize atom economy include:

Utilizing catalytic reactions: Catalysts are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed and contribute to waste. ispe.orgnumberanalytics.com

Prioritizing reaction types: Favoring addition, rearrangement, and cycloaddition reactions over substitutions and eliminations where possible. jocpr.com

| Reaction Type | General Equation | Ideal Atom Economy | Example |

|---|---|---|---|

| Addition (e.g., Hydrogenation) | A + B → C | 100% | Catalytic hydrogenation of an alkene to an alkane. jocpr.com |

| Rearrangement | A → B | 100% | Isomerization of propargyl alcohols into enones. jk-sci.com |

| Substitution | A-B + C → A-C + B | <100% | Williamson ether synthesis. |

| Elimination | A-B → A + B | <100% | Dehydration of an alcohol to an alkene. |

Utilization of Safer Solvents and Solvent-Free Systems

Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing and contribute heavily to the environmental footprint of a process. instituteofsustainabilitystudies.comjddhs.com The fifth principle of green chemistry advocates for making auxiliary substances like solvents unnecessary wherever possible, and innocuous when used. instituteofsustainabilitystudies.com

Many traditional organic solvents are volatile, toxic, and environmentally persistent. jddhs.comaltlaboratories.com For instance, solvents like benzene, chloroform (B151607), and dichloromethane (B109758) are classified as carcinogens or hazardous air pollutants. instituteofsustainabilitystudies.comaltlaboratories.com Green chemistry promotes replacing these with safer alternatives. instituteofsustainabilitystudies.comjddhs.com Water is considered the safest solvent, though its application is limited by the solubility of organic reactants. reagent.co.uk Other greener solvents include ethanol, isopropanol, ethyl acetate, and heptane. thecalculatedchemist.comusc.edu Dimethyl sulfoxide (B87167) (DMSO) is another versatile solvent often considered a safer and effective alternative to more problematic dipolar aprotic solvents. gaylordchemical.com

| Hazardous Solvent | Key Issues | Safer Alternative(s) |

|---|---|---|

| Benzene | Carcinogen, low TLV, hazardous air pollutant. altlaboratories.com | Toluene. thecalculatedchemist.com |

| Dichloromethane (DCM) | Carcinogen, hazardous air pollutant. usc.edu | Ethyl acetate/heptane, Ethyl acetate/ethanol mixtures. usc.edu |

| Chloroform | Carcinogen, reproductive toxicant. instituteofsustainabilitystudies.com | Dichloromethane (as a lesser hazard), Toluene, Ethyl Acetate. |

| Hexane | Neurotoxin. | Heptane. thecalculatedchemist.com |

| 1,4-Dioxane | Carcinogen, peroxide former. instituteofsustainabilitystudies.com | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether. |

An even greener approach is the use of solvent-free reaction systems. jddhs.com Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding), is one such technique that can lead to robust, energy-efficient, and solvent-free synthesis. altlaboratories.com

Energy-Efficient Processes (e.g., Microwave-Assisted Reactions, Ambient Conditions)

The sixth principle of green chemistry addresses energy efficiency, stating that energy requirements should be minimized. chemcopilot.comyoutube.com Synthetic processes should ideally be conducted at ambient temperature and pressure. chemcopilot.comyoutube.com High energy consumption not only increases costs but also contributes to greenhouse gas emissions and resource depletion. numberanalytics.comsustainability-directory.com

Microwave-assisted synthesis is a key technology for improving energy efficiency. ijprdjournal.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher yields and product purity compared to conventional heating methods. ijprdjournal.comajrconline.orgrasayanjournal.co.in This technology has been successfully applied to the synthesis of various compounds, including benzoic acid and its derivatives. ijprdjournal.comajrconline.org For example, the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxoles from catechol and benzoic acid derivatives was completed in 30-120 seconds with high yields, avoiding the need for toxic solvents. tandfonline.comtandfonline.com

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Hydrolysis of Benzamide (B126) to Benzoic Acid | 1 hour reflux | 7 minutes, 99% yield | rasayanjournal.co.in |

| Synthesis of Propyl Benzoate from Benzoic Acid | ~30 minutes reflux | 6 minutes | rasayanjournal.co.in |

| Synthesis of 2-Methyl Benzimidazole | 1 hour reflux | 10 minutes | ajrconline.org |

| Synthesis of 1,3-Benzodioxole derivatives | Hours, requires toxic solvents | 30-120 seconds, solvent-free, 60-85% yield | tandfonline.comtandfonline.com |

Developing reactions that proceed under ambient conditions is another crucial strategy. chemcopilot.com This often involves the use of highly active catalysts that can facilitate transformations without the need for significant energy input for heating or cooling. youtube.com

Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology in pharmaceutical synthesis. atomfair.comdrreddys.comyoutube.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. atomfair.commit.edu The small volume of the reactor at any given time dramatically improves safety, especially when dealing with hazardous reagents or unstable intermediates. nih.govresearchgate.netyoutube.com

A prime example relevant to the synthesis of substituted benzoic acids is the use of flow chemistry for diazotization reactions. Diazonium salts are highly versatile synthetic intermediates but are notoriously unstable and potentially explosive, making their large-scale batch production hazardous. nih.govresearchgate.netresearchgate.net In a flow system, the aniline precursor can be mixed with a diazotizing agent (like sodium nitrite (B80452) and acid) in a reactor, where the unstable diazonium salt is generated and immediately consumed in a subsequent reaction downstream. researchgate.netnih.gov This "on-demand" generation minimizes the accumulation of the hazardous intermediate, greatly enhancing the safety of the process. nih.govyoutube.com

Continuous Flow Reaction Optimization

Optimizing a continuous flow process involves systematically adjusting various parameters to maximize yield and purity while minimizing reaction time and waste. nih.govrsc.org The key variables in a flow system include residence time (controlled by flow rate and reactor volume), temperature, pressure, and reagent stoichiometry (controlled by the relative flow rates of reactant streams). mit.edunih.gov

The optimization process can be significantly accelerated using automated systems coupled with real-time analytics, such as inline FTIR or mass spectrometry. atomfair.comyoutube.comnih.gov These analytical tools monitor the reaction output continuously, providing immediate feedback that can be used to adjust conditions. atomfair.com For example, an automated system can run a series of experiments, systematically varying temperature and residence time, to quickly map the reaction space and identify the optimal conditions for product formation. nih.gov

A study on the formation of aryl diazonium species in flow demonstrated that complete conversion of the starting aniline could be achieved in less than one minute at 10 °C. nih.gov The stability of the product was found to be temperature-dependent, highlighting the importance of precise temperature control, a key feature of flow reactors. nih.gov This level of control allows for the optimization of reactions that are difficult or dangerous to manage in batch reactors. atomfair.comrsc.org

| Parameter | Method of Control | Impact on Reaction |

|---|---|---|

| Residence Time | Adjusting pump flow rate and/or reactor volume. | Determines how long reagents are in the reaction zone, affecting conversion. |

| Temperature | Heating/cooling unit for the reactor. | Affects reaction rate and selectivity; precise control prevents byproduct formation. |

| Stoichiometry | Adjusting relative flow rates of reactant pumps. | Optimizes the ratio of reagents to maximize yield and minimize excess. |

| Mixing | Static mixers or micro-structured reactor channels. | Ensures efficient contact between reactants, crucial for fast reactions. |

Telescoped Synthesis Strategies

Telescoped synthesis, also known as one-pot or flow synthesis, represents a significant advancement in chemical manufacturing, aiming to reduce processing time, waste, and cost by performing multiple reaction steps sequentially in a single reactor without isolating intermediates. While specific, detailed telescoped syntheses for this compound are not extensively published in readily available literature, a potential strategy can be inferred from known transformations of its precursors.

A common route to aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid. For instance, the synthesis of the isomeric 5-amino-2-chlorobenzoic acid is achieved by the reduction of 2-chloro-5-nitrobenzoic acid. prepchem.com A plausible telescoped approach for a related compound could begin with a starting material like 2-chloro-5-cyanobenzoic acid or 2-chloro-5-(nitromethyl)benzoic acid.

A hypothetical telescoped sequence starting from 2-chloro-5-nitrobenzoic acid could involve the following steps:

Reduction of the Nitro Group: The initial step would be the reduction of the nitro group to an amine. A common method for this transformation is catalytic hydrogenation. For example, 5-chloro-2-nitrobenzoic acid can be hydrogenated using a rhodium-on-carbon catalyst to yield 2-amino-5-chlorobenzoic acid. prepchem.com

Subsequent Derivatization (e.g., Amidation): Following the reduction, without isolation of the resulting amino-acid, a reagent could be added to the same reactor to form a derivative. For example, the newly formed amino group could be acylated or sulfonylated in the same pot to yield an amide or sulfonamide derivative.

Chemical Reactivity and Derivatization of 5 Aminomethyl 2 Chlorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and other acid derivatives.

Esterification of 5-(aminomethyl)-2-chlorobenzoic acid is a common transformation to protect the carboxylic acid or to modify the compound's solubility and reactivity. The resulting esters, particularly methyl and ethyl esters, are valuable intermediates in organic synthesis. nih.gov Several methods can be employed for this conversion.

A widely used method involves reacting the amino acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) or gaseous hydrogen chloride (HCl) are effective catalysts for this reaction. nih.govprepchem.com For example, treating the acid with methanol and thionyl chloride dropwise at low temperatures can yield the corresponding methyl ester hydrochloride. researchgate.net Another efficient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides good to excellent yields of the amino acid ester hydrochloride. nih.gov

Table 1: Selected Esterification Methods for Amino Acids

| Method | Reagents | Conditions | Product Example |

|---|---|---|---|

| Acid-Catalyzed (Fischer) | Methanol, Hydrogen Chloride | Reflux for several hours | Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. prepchem.comchemicalbook.com |

| Thionyl Chloride | Methanol, SOCl₂ | Cooled (ice bath), dropwise addition of SOCl₂ | Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. researchgate.net |

The carboxylic acid group can be converted into an amide through reaction with a primary or secondary amine. This reaction typically requires activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with amines. nih.gov Common strategies involve the use of coupling reagents or the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. rsc.org

Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts are frequently used in peptide synthesis and can be applied here. nih.govyoutube.com A modern approach involves the in situ generation of phosphonium salts from triphenylphosphine (B44618) and N-chlorophthalimide, which can effectively mediate the amidation of various carboxylic acids at room temperature in good to excellent yields. nih.govresearchgate.net Alternatively, the carboxylic acid can be activated with thionyl chloride in a one-pot reaction with an amine and a base like triethylamine (B128534) to produce the corresponding amide. rsc.org Enzymatic methods, using an amide bond synthetase, also present a route for forming amides under mild conditions. nih.gov

Table 2: Common Amidation Strategies for Carboxylic Acids

| Strategy | Activating/Coupling Reagent(s) | Key Features |

|---|---|---|

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), Phosphonium Salts | Widely used in peptide synthesis; minimizes epimerization. nih.govyoutube.com |

| In Situ Activation | Thionyl Chloride (SOCl₂), Triethylamine (Et₃N) | One-pot synthesis; SOCl₂ is inexpensive and volatile. rsc.org |

| In Situ Phosphonium Salts | Triphenylphosphine (PPh₃), N-chlorophthalimide | Achieved at room temperature with good to excellent yields. researchgate.net |

As an amino acid, this compound can exist as a zwitterion, or inner salt, where the basic amino group is protonated (-NH₃⁺) and the acidic carboxyl group is deprotonated (-COO⁻). The exact form of the molecule is dependent on the pH of the solution.

In strongly acidic solutions, the carboxyl group is protonated (-COOH) and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. In strongly basic solutions, the carboxyl group is deprotonated (-COO⁻) and the amino group is in its neutral form (-NH₂), leading to a net negative charge. The molecule's ability to donate and accept protons is fundamental to its behavior in biological systems and its use in pH-dependent chemical processes. libretexts.org The compound is often isolated and sold as a hydrochloride salt, where the amino group is protonated. sigmaaldrich.com

The carboxylic acid can be converted to a highly reactive acyl chloride (or acid chloride) by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and easily removed. rsc.orgresearchgate.net

However, for amino acids like this compound, the presence of the reactive amino group complicates this reaction. The amino group can react with thionyl chloride, necessitating its protection prior to the reaction. researchgate.netgoogle.com Without protection, polymerization and undesired side products are likely. researchgate.net The reaction is typically carried out in an inert solvent, and excess thionyl chloride can be removed by distillation under reduced pressure. researchgate.net The resulting acyl chloride is a valuable intermediate for synthesizing esters and amides under milder conditions than those required for the parent carboxylic acid. nih.gov The formation of carboxylic acid anhydrides from this compound is less commonly described but is a theoretical possibility, typically achieved by reacting the carboxylate salt with an acyl chloride.

Table 3: Synthesis of Acid Chlorides from Carboxylic Acids

| Reagent | Conditions | Key Considerations |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often requires heating or catalysis (e.g., pyridine); performed in a fume hood. rsc.orgresearchgate.net | For amino acids, the amine group must be protected to prevent side reactions. researchgate.netgoogle.com |

| Oxalyl Chloride | Milder conditions than SOCl₂; byproducts are gaseous. | Often used for sensitive substrates. |

Reactions Involving the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a potent nucleophile and can participate in a variety of condensation and substitution reactions.

The aminomethyl group undergoes characteristic reactions of primary amines.

Imine Formation: In the presence of an acid catalyst, the aminomethyl group can react with aldehydes or ketones in a reversible condensation reaction to form a C=N double bond, known as an imine or Schiff base. youtube.comlibretexts.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com To drive the reaction to completion, water is typically removed from the reaction mixture, often by using a Dean-Stark apparatus or hygroscopic salts. operachem.com The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

Amide Formation: The aminomethyl group can act as a nucleophile, attacking an activated carboxyl group (such as an acyl chloride, anhydride, or ester) to form a new amide bond. This is a fundamental reaction in peptide synthesis and the creation of polyamides. youtube.com For instance, the amine can react with an acyl chloride to form a stable secondary amide, with the concurrent release of HCl, which is typically scavenged by a base. This reactivity allows this compound to be incorporated into larger molecular structures through its amino terminus. wikipedia.org

Acylation and N-Alkylation Reactions

The primary amine of the aminomethyl group is a key site for derivatization through acylation and N-alkylation reactions. These transformations are fundamental in peptide synthesis and the construction of more complex molecular architectures.

Acylation: The aminomethyl group readily undergoes acylation when treated with acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids. This reaction forms an amide bond, a critical linkage in many biologically active molecules. The direct acylation of aminobenzoic acids can be achieved using mixed anhydrides of N-acylamino acids, a method that highlights the nucleophilic character of the amino group. google.com While the carboxylic acid group on the ring is generally less reactive under these conditions, its presence can influence the reaction, and in some cases, protection of the carboxyl group may be necessary to prevent unwanted side reactions. The general mechanism for amine acylation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. nih.gov

Selective acylation is crucial when multiple amine groups are present in a molecule. Reagents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been developed for the highly selective acylation of primary amines, even in the presence of other nucleophilic groups like hydroxyls. nih.gov This selectivity is driven by the formation of a stable leaving group that is aromatized upon acyl transfer. nih.gov

| Acylating Agent | Product Type | Reaction Conditions | Reference |

| Acyl Chloride | N-Acyl derivative | Typically in the presence of a base | google.com |

| Anhydride | N-Acyl derivative | Often requires heating or a catalyst | google.com |

| Activated Carboxylic Acid | N-Acyl derivative (Peptide bond) | Use of coupling agents (e.g., DCC, EDC) | sigmaaldrich.com |

| Mixed Anhydride | N-Acylaminoacyl derivative | Direct reaction with the aminobenzoic acid | google.com |

N-Alkylation: The aminomethyl group can also be functionalized through N-alkylation, introducing alkyl substituents onto the nitrogen atom. This is typically achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. Metal-ligand bifunctional iridium catalysts, for example, have been successfully used for the N-alkylation of amines with alcohols via a hydrogen autotransfer process. msu.edu Such reactions expand the structural diversity of derivatives that can be synthesized from this compound.

Aminomethyl Group Transformations for Heterocycle Formation

The bifunctional nature of this compound, possessing both an aminomethyl and a carboxylic acid group, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic systems. The spatial relationship of these groups allows for the formation of seven-membered rings.

One of the most direct transformations is intramolecular amide bond formation to yield a dibenzazepinone derivative. This type of cyclization can often be promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by treatment with a base to facilitate the ring-closing reaction.

Furthermore, the aminomethyl group can be a precursor for the synthesis of various other heterocyclic structures. For instance, reactions that involve both the amine and another part of the molecule can lead to fused ring systems. The synthesis of five-membered heterocycles like 1,2,3-triazoles has become a significant area of research, often utilizing "click" chemistry. nih.gov While not a direct cyclization of the starting material itself, the aminomethyl group can be modified, for example, by conversion to an azide, which can then undergo cycloaddition reactions to form triazoles. nih.gov The formation of heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles has been demonstrated starting from related chloro-substituted aminobenzothiazoles, indicating the potential for similar transformations involving the aminomethyl group after initial derivatization. uobaghdad.edu.iq

| Reactant(s) | Heterocyclic Product | Reaction Type | Reference |

| Intramolecular | Dibenzazepinone (Lactam) | Amide formation/Cyclization | Inferred |

| Derivatized amine (e.g., azide) + Alkyne | Triazole | Cycloaddition ("Click" Chemistry) | nih.gov |

| Derivatized amine (e.g., hydrazide) + CS₂/KOH | 1,3,4-Oxadiazole | Cyclization | uobaghdad.edu.iq |

| Derivatized amine (e.g., thiosemicarbazide) + Base | 1,2,4-Triazole | Cyclization | uobaghdad.edu.iq |

Reactivity of the Chloro Substituent and Aromatic Ring

The chloro substituent and the benzene (B151609) ring itself are also sites of reactivity, allowing for further modification of the molecular scaffold.

Nucleophilic Substitution Pathways of the Chloro Group

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the benzene ring. However, its reactivity can be enhanced by the electronic influence of other substituents and by the use of metal catalysts. The carboxylic acid group, being ortho to the chloro substituent, plays a crucial role in activating it towards certain substitution reactions.

Copper-catalyzed amination reactions, a variation of the Ullmann condensation, have been shown to be effective for the substitution of chloro groups on chlorobenzoic acids. nih.gov Research has demonstrated that amination occurs with high regioselectivity when the halogen is positioned ortho to the carboxylic acid moiety. nih.gov This suggests that this compound could undergo nucleophilic substitution at the C2 position with various amines in the presence of a copper catalyst. The reaction likely proceeds through a mechanism involving the coordination of the copper catalyst to both the carboxylic acid and the incoming nucleophile, facilitating the displacement of the chloride.

Aromatic Functionalization and Further Substitution

The existing substituents on the benzene ring of this compound direct the position of any subsequent electrophilic aromatic substitution reactions. The directing effects of the substituents are as follows:

-COOH (Carboxylic Acid): A deactivating, meta-directing group.

-Cl (Chloro): A deactivating, ortho, para-directing group.

-CH₂NH₂ (Aminomethyl): This group is more complex. The amino group itself is strongly activating and ortho, para-directing. However, under the acidic conditions often required for electrophilic aromatic substitution, the amine will be protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edupdx.edu However, Friedel-Crafts reactions are often unsuccessful on rings bearing strongly deactivating groups like a carboxylic acid. youtube.com

| Reaction Type | Reagents | Expected Product Position(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | Substitution at C3 or C6 | pdx.edu |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | Substitution at C3 or C6 | pdx.edu |

| Sulfonation | SO₃, H₂SO₄ | Substitution at C3 or C6 | pdx.edu |

Spectroscopic and Computational Characterization of 5 Aminomethyl 2 Chlorobenzoic Acid and Its Analogs

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of chemical compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups.

For 5-Amino-2-chlorobenzoic acid , an analog of the primary compound, the FTIR spectrum has been recorded in the solid phase. nih.gov Theoretical calculations using ab initio Hartree-Fock and Density Functional Theory (DFT) methods have been employed to assign the observed vibrational wavenumbers to specific normal modes of the molecule. nih.gov Most of these assignments align well with the expected ranges. nih.gov

Another analog, 2-Chlorobenzoic acid , has also been studied using FTIR spectroscopy. researchgate.net The experimental spectrum, when compared with scaled theoretical spectra, provides a detailed understanding of its vibrational characteristics. researchgate.net The strong absorption bands observed below 976 cm⁻¹ are indicative of its aromatic nature. researchgate.net In compounds containing a carboxylic acid (COOH) group, the C=O stretching vibration is a prominent feature, typically appearing as a strong band in the range of 1660-1700 cm⁻¹. researchgate.net For 2-Chlorobenzoic acid, this band is observed at 1668 cm⁻¹. researchgate.net

The FTIR spectrum of p-Aminobenzoic acid shows characteristic peaks for the amine group (NH₂) around 3360 and 3459 cm⁻¹. researchgate.net

Table 1: Selected FTIR Vibrational Frequencies for Analogs of 5-(Aminomethyl)-2-chlorobenzoic Acid

| Functional Group | Vibrational Mode | Compound | Wavenumber (cm⁻¹) | Source |

| Amine (NH₂) | N-H Stretching | p-Aminobenzoic acid | ~3459, ~3360 | researchgate.net |

| Carbonyl (C=O) | C=O Stretching | 2-Chlorobenzoic acid | 1668 | researchgate.net |

| Aromatic Ring | C-H Stretching / Bending | 2-Chlorobenzoic acid | < 976 | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds.

The FT-Raman spectrum of 5-Amino-2-chlorobenzoic acid was recorded in the solid phase, similar to its FTIR analysis. nih.gov The experimental data was compared with theoretical calculations to assign the vibrational modes. nih.gov

For p-Chlorobenzoic acid , another analog, the FT-Raman spectrum has been recorded in the 4000–100 cm⁻¹ range. nih.gov These studies, often combined with DFT and ab initio calculations, help in achieving a comprehensive assignment of the vibrational bands. nih.govresearchgate.net The FT-Raman spectrum of p-chlorobenzoic acid has shown characteristic peaks at 800, 1100, 1597, and 1628 cm⁻¹. researchgate.net

The experimental FT-Raman spectrum for 2-Chlorobenzoic acid has also been documented and analyzed in conjunction with theoretical calculations to understand its molecular structure and vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule.

For the analog 5-Amino-2-chlorobenzoic acid , ¹H NMR spectral data is available. chemicalbook.comnih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.

Similarly, ¹H NMR data for 2-Chlorobenzoic acid has been recorded in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgchemicalbook.com In CDCl₃, the spectrum shows a multiplet for the aromatic protons and a distinct signal for the carboxylic acid proton. rsc.orgchemicalbook.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Analogs

| Compound | Solvent | H-3 | H-4 | H-6 | Carboxylic Acid (COOH) | Amino (NH₂) | Source |

| 2-Chlorobenzoic acid | CDCl₃ | 7.31 (m) | 7.40 (m) | 8.09 (d) | - | N/A | rsc.orgchemicalbook.com |

| 2-Chlorobenzoic acid | DMSO-d₆ | 7.45 (m) | 7.55 (m) | 7.81 (m) | 13.43 (s) | N/A | chemicalbook.com |

| 2-Amino-5-chlorobenzoic acid | - | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | chemicalbook.com |

(s = singlet, d = doublet, m = multiplet)

Carbon-13 (¹³C) NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Spectral data for 5-Amino-2-chlorobenzoic acid is available from chemical databases. chemicalbook.com For 2-Chlorobenzoic acid , the ¹³C NMR spectrum in CDCl₃ shows distinct signals for each of the seven carbon atoms. rsc.orgchemicalbook.com The carbonyl carbon of the carboxylic acid group typically appears at a significantly downfield chemical shift. rsc.org

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chlorobenzoic Acid in CDCl₃

| Carbon Atom | Chemical Shift (ppm) | Source |

| C=O | 171.09 | rsc.orgchemicalbook.com |

| C-Cl | 134.83 | rsc.orgchemicalbook.com |

| C-H | 133.65 | rsc.orgchemicalbook.com |

| C-H | 132.54 | rsc.orgchemicalbook.com |

| C-H | 131.56 | rsc.orgchemicalbook.com |

| C-COOH | 128.46 | rsc.orgchemicalbook.com |

| C-H | 126.75 | rsc.orgchemicalbook.com |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

The mass spectrum for 2-Amino-5-chlorobenzoic acid , an isomer of the primary analog, has been recorded. chemicalbook.com The NIST Chemistry WebBook also provides mass spectral data (electron ionization) for this compound, confirming its molecular weight of approximately 171.58 g/mol . nist.gov

For 2-Chlorobenzoic acid , electron ionization mass spectrometry data is also available. chemicalbook.comnist.gov The mass spectrum shows a molecular ion peak corresponding to its molecular weight of approximately 156.57 g/mol . nist.gov Key fragmentation peaks observed include those at m/z 139 (loss of OH) and 111 (loss of COOH). chemicalbook.com

Predicted GC-MS data for m-Chlorobenzoic acid suggests that the molecular ion would be observed at m/z 156.

Table 4: Key Mass Spectrometry Data for Analogs

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Source |

| 2-Amino-5-chlorobenzoic acid | Electron Ionization | ~171.58 | Data not specified | chemicalbook.comnist.gov |

| 2-Chlorobenzoic acid | Electron Ionization | 156 | 139, 111 | chemicalbook.comnist.gov |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules. For this compound and its analogs, these approaches, particularly those rooted in quantum mechanics, offer a microscopic view of their properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for calculating the properties of substituted benzoic acids, providing a balance between accuracy and computational cost. uc.ptresearchgate.net DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are frequently employed to predict molecular geometry, vibrational frequencies, and electronic parameters. researchgate.netresearchgate.net

Optimized Molecular Geometry and Conformer Analysis

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. ufms.brmdpi.com For aromatic compounds like benzoic acid derivatives, this involves optimizing bond lengths, bond angles, and dihedral angles.

The geometry of substituted benzoic acids is influenced by intramolecular interactions. uc.pt In 2-chlorobenzoic acid, for instance, interactions between the carboxylic group and the ortho-chlorine substituent are significant. uc.pt The planarity of the benzene (B151609) ring is a key feature, though substituents can cause minor deviations. For analogs like 2-Amino-4-Chlorobenzoic acid, the crystal structure and optimized geometric parameters have been determined and compared, showing good agreement between experimental and theoretical data. researchgate.net The optimization of this compound would similarly involve an analysis of the orientation of the aminomethyl and carboxylic acid groups relative to the benzene ring and the chlorine atom.

Table 1: Representative Optimized Geometric Parameters for Substituted Benzoic Acid Analogs Note: This table presents typical values for analogs as direct experimental data for this compound is not available. Values are based on DFT calculations found in the literature for similar structures. researchgate.netmdpi.comresearchgate.net

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Lengths | C=O | ~1.22 - 1.25 Å |

| C-O | ~1.35 - 1.38 Å | |

| C-Cl | ~1.74 - 1.76 Å | |

| C-N | ~1.38 - 1.44 Å | |

| Aromatic C-C | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-C (ring) | ~118° - 121° |

| O=C-O | ~122° - 124° | |

| C-C-Cl | ~119° - 121° | |

| Dihedral Angles | O=C-C-C | ~0° or ~180° (depending on conformer) |

Vibrational Frequencies and Spectroscopic Parameter Prediction

Theoretical vibrational analysis using DFT is a standard method for assigning experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov Calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental data. nih.gov

For analogs such as 5-amino-2-chlorobenzoic acid and 2-amino-5-chloropyridine, detailed vibrational assignments have been performed. nih.govresearchgate.net Key vibrational modes for this compound would include:

O-H and N-H Stretching: Typically found in the high-wavenumber region (3300-3600 cm⁻¹). researchgate.net

C-H Stretching: Aromatic C-H stretches appear around 3000-3100 cm⁻¹. researchgate.net

C=O Stretching: A strong, characteristic band for the carboxylic acid group, usually around 1650-1700 cm⁻¹. researchgate.net

N-H Bending (Scissoring): Occurs near 1600 cm⁻¹. atlantis-press.com

C-C Stretching: Aromatic ring stretches are observed in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl Stretching: This vibration is typically found in the lower frequency range of 500-760 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes in Analogs Note: Wavenumbers are based on scaled DFT calculations for analogous compounds like 5-amino-2-chlorobenzoic acid and other substituted pyridines/benzenes. researchgate.netnih.govresearchgate.net

| Wavenumber (cm⁻¹, Scaled) | Assignment | Vibrational Mode |

| ~3530 | ν(NH₂) | Asymmetric NH₂ Stretch |

| ~3450 | ν(NH₂) | Symmetric NH₂ Stretch |

| ~3080 | ν(CH) | Aromatic C-H Stretch |

| ~1680 | ν(C=O) | Carbonyl Stretch |

| ~1620 | δ(NH₂) | NH₂ Scissoring |

| ~1590 | ν(CC) | Aromatic Ring Stretch |

| ~1250 | ν(C-O) | C-O Stretch |

| ~830 | γ(CH) | C-H Out-of-plane Bend |

| ~670 | ν(C-Cl) | C-Cl Stretch |

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. science.govnih.gov A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule is more likely to undergo charge transfer. nih.gov

In donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. umich.edu For this compound, the aminomethyl group acts as an electron donor, while the carboxylic acid and chlorine atom are electron-withdrawing. DFT calculations for similar molecules show that such substitutions significantly influence the FMO energies. researchgate.netnih.gov The HOMO-LUMO gap for related aminobenzoic acids is typically calculated to be in the range of 4 to 5 eV. researchgate.netatlantis-press.com This energy gap is crucial for understanding intramolecular charge transfer (ICT) phenomena. science.gov

Table 3: Representative Frontier Molecular Orbital Energies from DFT Calculations Note: Values are representative for aminobenzoic acid derivatives and can vary based on the specific functional and basis set used. researchgate.netnih.gov

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.2 to -5.8 eV |

| LUMO Energy | ~ -1.8 to -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.6 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack. These are typically associated with electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack. These are often found around acidic hydrogen atoms. researchgate.net

Green: Regions of neutral or zero potential.

For a molecule like this compound, the MEP map would be expected to show strong negative potential (red/yellow) around the carbonyl oxygen of the carboxylic acid group and the chlorine atom. Conversely, positive potential (blue) would be localized on the hydrogen atoms of the aminomethyl group and the carboxylic acid's hydroxyl group, highlighting them as the primary sites for nucleophilic interaction. researchgate.netnih.gov

Atomic Charges and Dipole Moment Calculations

In this compound, the presence of highly electronegative atoms (Cl, O, N) results in a non-uniform charge distribution and a significant permanent dipole moment. DFT calculations for analogous compounds confirm that the chlorine, oxygen, and nitrogen atoms carry partial negative charges, while the carbon atoms attached to them, as well as the hydrogen atoms of the amino and carboxyl groups, exhibit partial positive charges. nih.gov The magnitude and direction of the dipole moment are determined by the vector sum of all individual bond dipoles within the molecule.

Table 4: Representative Calculated Mulliken Atomic Charges for Key Atoms in Analogs Note: Charges are in atomic units (a.u.) and are based on DFT calculations for similar molecules. The specific values are highly dependent on the calculation method. nih.gov

| Atom | Representative Mulliken Charge (a.u.) |

| O (Carbonyl) | ~ -0.55 to -0.65 |

| O (Hydroxyl) | ~ -0.60 to -0.70 |

| N (Amino) | ~ -0.75 to -0.85 |

| Cl | ~ -0.15 to -0.25 |

| C (Carbonyl) | ~ +0.70 to +0.80 |

| H (Hydroxyl) | ~ +0.40 to +0.50 |

Ab Initio Methods

Ab initio methods are a class of computational chemistry techniques that are based on fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These "first-principles" calculations are instrumental in predicting the geometric, electronic, and spectroscopic properties of molecules.

For a molecule like this compound, ab initio calculations, such as the Hartree-Fock (HF) method or more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, would typically be employed. These methods, often used in conjunction with a selected basis set (e.g., 6-311G(d,p)), can be used to perform geometry optimization to find the most stable conformation of the molecule. Once the optimized geometry is obtained, further calculations can predict a range of spectroscopic data, including vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

In a study on the analog, 5-amino-2-chlorobenzoic acid, researchers utilized ab initio Hartree-Fock and Density Functional Theory (DFT) methods with a 6-311G(d,p) basis set to calculate the molecular geometry and harmonic vibrational wavenumbers. nih.gov Such an approach would be the standard for theoretically characterizing this compound.

Correlation of Theoretical and Experimental Spectroscopic Data

A critical aspect of computational studies is the validation of theoretical models against experimental data. This correlation is essential to ensure the accuracy of the computational approach and to gain a deeper understanding of the molecule's properties. The process typically involves recording experimental spectra (e.g., FTIR, FT-Raman, ¹H-NMR, ¹³C-NMR) and comparing the observed values with the computationally predicted data.

For vibrational spectroscopy, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method. The scaled theoretical frequencies are then compared to the experimental vibrational bands, allowing for a detailed assignment of the observed spectral features to specific molecular motions. For example, in the analysis of 5-amino-2-chlorobenzoic acid, a comparison between the calculated and experimental vibrational spectra allowed for the assignment of the different normal modes of the molecule, with the errors reported to be generally very low. nih.gov

Similarly, for NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict chemical shifts. These calculated shifts are then correlated with the experimental chemical shifts obtained from ¹H and ¹³C NMR spectra. A study on other chlorobenzoic acid analogs, 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid, demonstrated the use of the GIAO method with the B3LYP/6-311++G(d,p) level of theory to calculate ¹³C and ¹H NMR chemical shifts, which were then compared to experimental values. nist.gov

Without dedicated research on this compound, it is not possible to present data tables comparing its theoretical and experimental spectroscopic values. The data for its analogs, while methodologically informative, cannot be accurately extrapolated to this compound due to the structural and electronic differences imparted by the aminomethyl group in place of an amino group.

Advanced Applications in Organic Synthesis and Materials Science Research

5-(Aminomethyl)-2-chlorobenzoic Acid as a Versatile Building Block in Complex Syntheses

Role in the Synthesis of Diverse Organic Architectures

No specific literature was found that documents the use of this compound for the synthesis of the heterocyclic compounds or peptidomimetics listed below.

Heterocyclic Compounds (e.g., Quinazolines, Quinoline (B57606) Scaffolds, Benzothiazoles)

While the synthesis of quinazolines, quinoline scaffolds, and benzothiazoles from various aminobenzoic acid derivatives is well-documented, no studies were identified that specifically utilize this compound as the starting material. Research in this area commonly employs precursors like anthranilic acid or its derivatives. For instance, a Chinese patent mentions the use of the related compound, 2-amino-5-chlorobenzamide, as a raw material for synthesizing quinazoline (B50416) compounds. google.com

Pseudopeptides and Peptidomimetics

The field of peptidomimetics often uses amino acid surrogates to create more stable or bioactive molecules. The structure of this compound makes it a potential candidate for a gamma-amino acid building block. The related compound, 5-Amino-2-chlorobenzoic acid, is noted for its application in peptide synthesis. sigmaaldrich.com However, there is no specific literature available demonstrating the incorporation of this compound into pseudopeptide or peptidomimetic structures.

Potential in Specialty Chemicals and Advanced Materials Development

There is a lack of published research on the development of specialty chemicals or advanced materials derived from this compound.

Non-linear Optical (NLO) Material Candidates

The investigation of organic molecules for NLO applications is an active area of research. Compounds with donor-acceptor groups on an aromatic system can exhibit NLO properties. While related molecules like 2-amino-5-chlorobenzophenone (B30270) have been studied for such properties, no data exists for this compound as an NLO material candidate. capes.gov.br

Crystal Engineering Investigations

Crystal engineering studies focus on understanding and controlling the assembly of molecules into crystalline solids. While the crystal structures of related compounds like o-chlorobenzoic acid have been investigated, there are no available crystallographic reports or crystal engineering studies for this compound in the sources reviewed. rsc.org

Medicinal Chemistry Research and Biological Interaction Studies of 5 Aminomethyl 2 Chlorobenzoic Acid Derivatives

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical architecture correlates with its biological function. For derivatives of 5-(Aminomethyl)-2-chlorobenzoic acid, these methodologies involve the systematic synthesis of analogues and the subsequent evaluation of how these structural modifications alter their interactions with biological systems.

Design and Synthesis of Analogues for SAR Probing

The foundation of any SAR study lies in the rational design and efficient synthesis of a library of analogues. The synthesis of derivatives based on a core scaffold, such as this compound, often involves multi-step reaction sequences. For instance, the synthesis of related benzamide (B126) derivatives has been achieved through various chemical transformations. amanote.com A general approach might start with a commercially available substituted benzoic acid.

The synthetic process for creating analogues can be exemplified by the preparation of related amide derivatives, which often involves the following key steps:

Activation of the Carboxylic Acid: The carboxylic acid group of the benzoic acid core is typically activated to facilitate amide bond formation. This can be achieved using standard coupling reagents.

Amide Bond Formation: The activated acid is then reacted with a diverse range of amines to introduce variability at this position.

Purification: The final compounds are purified, often using techniques like column chromatography, to ensure high purity for biological testing. mdpi.com

For example, in the synthesis of related complex structures, a starting material like 2-aminobenzoic acid can undergo reactions with other molecules, such as furan, in the presence of reagents like n-butyllithium to form new carbonyl compounds as precursors to more complex derivatives. nih.gov Similarly, the synthesis of other chloro-substituted aromatic compounds has been documented, providing a basis for the potential synthetic routes for this compound analogues. mdpi.com The choice of synthetic route is crucial and is often guided by the availability of starting materials, reaction yields, and the desire to avoid toxic reagents or heavy metals. nih.gov

Impact of Structural Modifications on Biological Interaction Profiles

Once a series of analogues is synthesized, the next critical step is to evaluate how these structural changes affect their biological activity. Modifications can be made to various parts of the this compound scaffold, such as the aminomethyl group, the chloro substituent, and the carboxylic acid moiety. Each modification can influence the compound's size, shape, lipophilicity, and electronic properties, which in turn dictates its interaction with biological targets.

For example, in studies of similar structures, the introduction of different substituents on the aromatic ring has been shown to significantly alter biological activity. amanote.com The position and nature of these substituents can lead to enhanced or diminished effects. A comprehensive SAR study aims to identify which functional groups at specific positions are optimal for a desired biological outcome. nih.gov

The following interactive table summarizes hypothetical structural modifications to the this compound core and their potential impact on biological activity, based on general principles observed in medicinal chemistry.

| Modification Site | Modification | Predicted Impact on Biological Activity |

| Aminomethyl Group | Acylation | May alter hydrogen bonding capacity and steric bulk. |

| Aminomethyl Group | Alkylation | Could increase lipophilicity and affect receptor fit. |

| Chloro Substituent | Replacement with Fluoro | May enhance metabolic stability and binding affinity. |

| Chloro Substituent | Replacement with Methyl | Could increase lipophilicity and alter electronic properties. |

| Carboxylic Acid | Esterification | Masks the charge, potentially improving cell permeability. |

| Carboxylic Acid | Amidation | Introduces new hydrogen bonding possibilities. |

Investigations of Biological Target Interactions

Understanding how a molecule interacts with its biological targets at a molecular level is crucial for rational drug design. For derivatives of this compound, this involves studying their binding to proteins, their ability to modulate enzyme activity, and their interactions with receptors and ion channels.

Protein-Ligand Binding Studies (e.g., Hydrogen Bonding, Binding Affinity and Specificity)

The interaction between a small molecule (ligand) and a protein is a highly specific process governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Spectroscopic techniques are often employed to study these binding events. For instance, the interaction of small molecules with serum albumins, which are important carrier proteins in the blood, can be investigated to understand drug transport and distribution. conicet.gov.ar

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter. researchgate.net A lower Kd or IC50 value typically indicates a stronger binding interaction. Computational modeling and molecular docking studies can provide valuable insights into the specific binding modes of ligands within a protein's active site, predicting key interactions such as hydrogen bonds. nih.gov These computational approaches can help to explain the experimental SAR data and guide the design of new analogues with improved binding affinity. nih.govnih.gov

The binding of ligands can also induce conformational changes in the target protein, which can be essential for its biological function. nih.gov These changes are not always apparent from static crystal structures, highlighting the importance of combining experimental and computational methods for a comprehensive understanding of protein-ligand interactions. nih.gov

Enzyme Pathway Modulation Investigations (e.g., Inhibition of Specific Enzyme Classes)

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Derivatives of this compound could potentially be investigated as inhibitors of various enzyme classes. For example, studies on other structurally related compounds have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes. mdpi.com

Enzyme inhibition studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. This allows for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

The following interactive table presents hypothetical enzyme inhibition data for a series of this compound derivatives against two enzymes, illustrating how SAR data is typically presented.

| Compound | Modification | Enzyme A IC50 (µM) | Enzyme B IC50 (µM) |

| Derivative 1 | None (Parent Compound) | 15.2 | > 100 |

| Derivative 2 | R = -CH3 at amino group | 8.5 | 75.4 |

| Derivative 3 | R = -C2H5 at amino group | 5.1 | 52.8 |

| Derivative 4 | Chloro replaced by Fluoro | 12.7 | 98.1 |

| Derivative 5 | Carboxylic acid to Methyl ester | 25.8 | > 100 |

Receptor and Ion Channel Interaction Studies

In addition to enzymes, receptors and ion channels are major classes of drug targets. Derivatives of this compound could potentially interact with these targets. For instance, related structures have been investigated for their effects on the central nervous system, suggesting potential interactions with neurotransmitter receptors or ion channels. nih.gov